Molecular Weight and Lipophilicity Differentiation vs. Unsubstituted Parent 1H-Indazole-3-carboxaldehyde
The target compound exhibits a molecular weight of 252.27 g·mol⁻¹, which is 106.12 g·mol⁻¹ higher than the unsubstituted parent 1H-indazole-3-carboxaldehyde (MW 146.15) . This increase in molecular weight is accompanied by a substantially higher calculated lipophilicity: the benzyloxy substituent adds approximately 2.5–3.0 logP units compared to the parent, moving the compound into a more drug-like lipophilicity space while still remaining within lead-like boundaries. The predicted boiling point of 485.9 ± 30.0 °C for the target compound is significantly higher than that reported for the parent 1H-indazole-3-carboxaldehyde (358.3 ± 15.0 °C) , reflecting stronger intermolecular interactions that affect purification and handling protocols.
| Evidence Dimension | Molecular weight and predicted boiling point |
|---|---|
| Target Compound Data | MW 252.27 g·mol⁻¹; predicted b.p. 485.9 ± 30.0 °C |
| Comparator Or Baseline | 1H-Indazole-3-carboxaldehyde (CAS 5235-10-9): MW 146.15 g·mol⁻¹; predicted b.p. 358.3 ± 15.0 °C |
| Quantified Difference | ΔMW = +106.12 g·mol⁻¹ (72.6% increase); Δb.p. ≈ +127.6 °C |
| Conditions | Calculated/predicted physicochemical properties using ACD/Labs or analogous software modules |
Why This Matters
The molecular weight and boiling point differences dictate distinct handling, chromatographic purification, and formulation strategies; procurement of the wrong analogue will result in mismatched downstream processing parameters.
